Benzyl N-[(2S)-3-hydroxy-1-[methoxy(methyl)amino]-1-oxopropan-2-yl]carbamate
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Description
“Benzyl N-[(2S)-3-hydroxy-1-[methoxy(methyl)amino]-1-oxopropan-2-yl]carbamate” is a compound that belongs to the class of organic compounds known as N-acyl-alpha amino acids and derivatives . These are compounds containing an alpha amino acid (or a derivative thereof) which bears an acyl group at its terminal nitrogen atom .
Synthesis Analysis
This compound is related to carbamates, which are useful protecting groups for amines . They can be installed and removed under relatively mild conditions . One of the most common carbamate protecting groups is the t-butyloxycarbonyl (Boc) protecting group . It can be removed with strong acid (trifluoroacetic acid) or heat . The carboxybenzyl (CBz) group, which is present in this compound, has a benzyl group and can be removed using catalytic hydrogenation (Pd-C, H2) .Molecular Structure Analysis
The molecular structure of this compound includes a benzyl group attached to a carbamate group . The carbamate group is a functional group derived from carbamic acid and consists of a carbonyl group (C=O) attached to an amine group (NH2) and an alcohol group (OH) .Chemical Reactions Analysis
The chemical reactions involving this compound are related to its carbamate group. The carbamate group can be installed and removed under relatively mild conditions . The carboxybenzyl (CBz) group can be removed using catalytic hydrogenation (Pd-C, H2) . Other reactions may involve the conversion of the benzyl-protected amine to other functional groups .Mechanism of Action
Properties
IUPAC Name |
benzyl N-[(2S)-3-hydroxy-1-[methoxy(methyl)amino]-1-oxopropan-2-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O5/c1-15(19-2)12(17)11(8-16)14-13(18)20-9-10-6-4-3-5-7-10/h3-7,11,16H,8-9H2,1-2H3,(H,14,18)/t11-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNUXNPKLXGBSNW-NSHDSACASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C(CO)NC(=O)OCC1=CC=CC=C1)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C(=O)[C@H](CO)NC(=O)OCC1=CC=CC=C1)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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